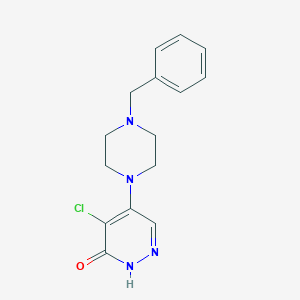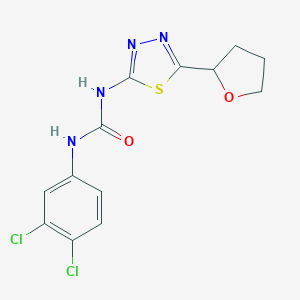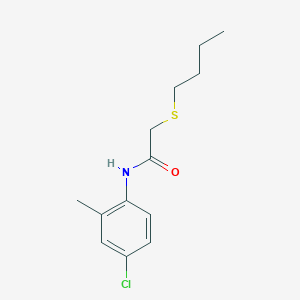
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, also known as BSI-201 or Iniparib, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. The compound was initially developed as a PARP inhibitor, but subsequent research has suggested that its mechanism of action may be more complex than originally thought. In
科学研究应用
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been extensively studied for its potential use in cancer treatment. It was initially developed as a PARP inhibitor, as PARP enzymes are involved in the repair of damaged DNA. By inhibiting PARP, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide was thought to prevent cancer cells from repairing DNA damage, leading to cell death. However, subsequent research has suggested that N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide may have additional mechanisms of action, including inhibition of the proteasome and induction of apoptosis.
作用机制
The exact mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide is not fully understood. While it was initially thought to be a PARP inhibitor, subsequent research has suggested that its effects may be more complex. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the proteasome, which is responsible for degrading damaged or misfolded proteins. Inhibition of the proteasome can lead to the accumulation of toxic proteins and induction of apoptosis. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to induce autophagy, a process in which cells self-digest damaged or unwanted components.
Biochemical and Physiological Effects:
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PARP, the proteasome, and autophagy, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in cancer growth and metastasis.
实验室实验的优点和局限性
N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, allowing for the creation of analogs with improved efficacy and specificity. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to be effective against a variety of cancer cell lines, making it a useful tool for studying cancer biology. However, N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide has also been shown to have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide. One area of interest is the development of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide analogs with improved efficacy and specificity. Another area of interest is the combination of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide with other drugs to enhance its anti-cancer effects. Finally, there is ongoing research into the mechanism of action of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide, which may lead to the development of new drugs with similar or improved activity.
合成方法
The synthesis of N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide involves a multi-step process that begins with the reaction of 2-fluoroaniline with benzenesulfonyl chloride to form N-(2-fluorophenyl)benzenesulfonamide. This intermediate is then reacted with 4-nitrobenzoyl chloride to form N-(2-fluorophenyl)-4-nitrobenzenesulfonamide. Finally, reduction of the nitro group with palladium on carbon and hydrogen gas produces N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide.
属性
分子式 |
C19H15FN2O2S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC 名称 |
N//'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI 键 |
GNSINSWZAJWXBB-UHFFFAOYSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F |
SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
规范 SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2,6-dimethoxybenzoate](/img/structure/B284089.png)
![N-(2-chlorophenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284091.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
![N-(2-ethoxyphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284095.png)


![4-Methyl-benzoic acid (3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylcarbamoyl)-methyl ester](/img/structure/B284101.png)


![N-(3-chloro-4-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284107.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(cyanomethyl)sulfanyl]acetamide](/img/structure/B284108.png)

